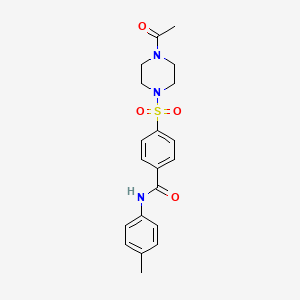

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide

Description

4-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a central benzamide scaffold substituted with a sulfonamide-linked 4-acetylpiperazine group and an N-(p-tolyl) moiety. The acetylated piperazine ring enhances metabolic stability and modulates lipophilicity, while the p-tolyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-15-3-7-18(8-4-15)21-20(25)17-5-9-19(10-6-17)28(26,27)23-13-11-22(12-14-23)16(2)24/h3-10H,11-14H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMNLMKKUVQWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide typically involves multiple steps:

Formation of the piperazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the acetyl group: Acetylation of the piperazine ring is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with p-tolylbenzamide: The final step involves coupling the sulfonylated piperazine with p-tolylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-benzamide derivatives. Key structural analogues and their comparative features are outlined below:

*Calculated based on structural formula.

Key Comparative Findings

Substituent Effects on Solubility and Activity

- The acetylpiperazine group in the target compound improves water solubility compared to bulkier alkyl or aryl substituents (e.g., butoxy in or isopropylsulfonyl in ), which are associated with reduced solubility and higher logP values .

- Chlorophenylsulfonyl derivatives (e.g., 5b ) exhibit stronger antimicrobial activity but poorer pharmacokinetic profiles due to hydrophobicity.

Receptor Binding and Selectivity Piperazine-containing compounds (e.g., ) are known to interact with dopamine and serotonin receptors. The acetyl group in the target compound may reduce off-target effects compared to unmodified piperazines, as acetylation often diminishes nonspecific binding . Thiazole-linked analogues (e.g., ) show enhanced antiproliferative activity, suggesting that heterocyclic substituents may broaden therapeutic utility compared to the target compound’s benzamide core.

Metabolic Stability

- The N-acetyl group in the target compound likely enhances metabolic stability by protecting the piperazine ring from oxidative degradation, a common issue with unsubstituted piperazines .

Biological Activity

The compound 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a detailed overview of its biological activity, including enzyme inhibition studies, cytotoxicity assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , and it features a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

Enzyme Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases such as Alzheimer's.

- Acetylcholinesterase Inhibition : The compound exhibited significant AChE inhibitory activity with an IC50 value comparable to that of standard inhibitors such as donepezil. Specific IC50 values for related compounds have been reported as follows:

| Compound | IC50 (μM) |

|---|---|

| Donepezil | 0.046 |

| 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide | TBD |

- β-Secretase Inhibition : Inhibition studies against BACE1 revealed that this compound also plays a role in reducing amyloid-beta peptide formation, a hallmark of Alzheimer's pathology.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines demonstrated promising results. The compound showed selective cytotoxicity against several tumor types, with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | TBD |

| A549 | TBD |

| MCF7 | TBD |

These results suggest that 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide may serve as a lead compound for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide can be attributed to specific functional groups within its structure. Key observations include:

- Sulfonamide Group : This moiety is crucial for enzyme inhibition, enhancing binding affinity to target sites.

- Piperazine Ring : The presence of the piperazine ring contributes to the compound's lipophilicity and bioavailability.

Studies involving analogs of this compound have shown that modifications to these functional groups can significantly alter biological activity, emphasizing the importance of SAR in drug design.

Study 1: Neuroprotective Effects

In a recent study, the neuroprotective effects of this compound were evaluated in vitro using neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide significantly reduced cell death and oxidative damage markers.

Study 2: Antitumor Activity

Another investigation assessed the antitumor efficacy of this compound in vivo using xenograft models. Tumor growth was significantly inhibited compared to control groups, with minimal side effects observed in treated animals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing a piperazine derivative (e.g., 4-acetylpiperazine) with a sulfonyl chloride intermediate in acetonitrile or dichloromethane, using potassium carbonate (K₂CO₃) as a base. Post-reaction purification is achieved via recrystallization (ethanol or methanol) or column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) ensures completion .

Q. Which spectroscopic and chromatographic techniques are utilized for structural confirmation of this compound?

- Key techniques include:

- UV-Vis spectroscopy : To confirm conjugation patterns (λmax ~200–260 nm in methanol) .

- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1329–1162 cm⁻¹, amide C=O at ~1682 cm⁻¹) .

- RP-HPLC : Validates purity (>98% via methanol/water mobile phases) .

- Elemental analysis : Confirms stoichiometric composition (C, H, N, S) .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Recrystallization from ethanol or methanol yields high-purity crystals . For complex mixtures, normal-phase column chromatography (e.g., silica gel with chloroform:methanol gradients) or preparative HPLC is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the GlyT-1 inhibitory activity of this benzamide derivative?

- Focus on modifying the sulfonamide and benzamide substituents:

- Introduce alkyl/aryl groups on the piperazine nitrogen to enhance lipophilicity and blood-brain barrier penetration.

- Replace the acetyl group with bioisosteres (e.g., trifluoroacetyl) to improve metabolic stability.

- Evaluate in vitro GlyT-1 inhibition (IC50) using radioligand binding assays and selectivity against GlyT-2. Prioritize compounds with balanced ADME profiles (e.g., hepatic microsomal stability, plasma protein binding) .

Q. What strategies are recommended to address discrepancies between in vitro enzyme inhibition data and cellular activity for this compound?

- Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR).

- Solubility optimization : Use co-solvents (e.g., DMSO/PEG) or prodrug strategies to improve cellular permeability .

- Metabolite profiling : LC-MS/MS can identify active metabolites that may contribute to off-target effects .

Q. How to evaluate the in vivo pharmacokinetics and blood-brain barrier (BBB) penetration of this compound?

- Rodent PK studies : Administer via oral gavage or IV, and collect plasma/brain samples at timed intervals. Quantify compound levels via LC-MS/MS.

- CSF sampling : Measure glycine elevation in cerebrospinal fluid as a biomarker of GlyT-1 inhibition in nonhuman primates .

- Microdialysis : Assess extracellular glycine levels in the medial prefrontal cortex (mPFC) to confirm CNS activity .

Q. What computational approaches are suitable for predicting target interactions and binding modes?

- Molecular docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions with GlyT-1 or BCL-2 proteins. Focus on key residues (e.g., piperazine-acetyl interactions with hydrophobic pockets) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 50–100 ns to assess binding stability and conformational changes .

Q. How can researchers resolve contradictory data in cytotoxicity assays across different cell lines?

- Cell line validation : Ensure consistent genetic backgrounds (e.g., p53 status, receptor expression) via Western blotting.

- Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside flow cytometry for apoptosis/necrosis differentiation .

- Dose-response curves : Calculate Hill slopes to identify off-target effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.